molecular formula C16H18N4O3S2 B11363845 N-[4-(diprop-2-en-1-ylsulfamoyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-[4-(diprop-2-en-1-ylsulfamoyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11363845
M. Wt: 378.5 g/mol
InChI Key: YJMUITRJUSELKI-UHFFFAOYSA-N
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Description

N-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a sulfonamide, a thiadiazole, and a carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the sulfonamide group: This step involves the reaction of 4-aminobenzenesulfonamide with prop-2-en-1-yl bromide under basic conditions to form the bis(prop-2-en-1-yl)sulfamoyl derivative.

    Cyclization to form the thiadiazole ring: The intermediate is then subjected to cyclization with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the 1,2,3-thiadiazole ring.

    Introduction of the carboxamide group: The final step involves the reaction of the thiadiazole intermediate with 4-methylisocyanate to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and thiadiazole moieties, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as sulfonamide-sensitive enzymes, thiadiazole-binding proteins, and carboxamide-interacting receptors.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE: Lacks the 4-methyl group, which may affect its biological activity and chemical reactivity.

    N-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-4-METHYL-1,2,3-THIADIAZOLE-5-THIOCARBOXAMIDE: Contains a thiocarboxamide group instead of a carboxamide, which may alter its interaction with molecular targets.

Uniqueness

N-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is unique due to the presence of the 4-methyl group and the combination of sulfonamide, thiadiazole, and carboxamide functional groups

Properties

Molecular Formula

C16H18N4O3S2

Molecular Weight

378.5 g/mol

IUPAC Name

N-[4-[bis(prop-2-enyl)sulfamoyl]phenyl]-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C16H18N4O3S2/c1-4-10-20(11-5-2)25(22,23)14-8-6-13(7-9-14)17-16(21)15-12(3)18-19-24-15/h4-9H,1-2,10-11H2,3H3,(H,17,21)

InChI Key

YJMUITRJUSELKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C

Origin of Product

United States

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